molecular formula C10H7BrClN B1267307 4-Bromomethyl-2-chloroquinoline CAS No. 137354-54-2

4-Bromomethyl-2-chloroquinoline

Cat. No.: B1267307
CAS No.: 137354-54-2
M. Wt: 256.52 g/mol
InChI Key: RHANOADKGPRUKT-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-chloroquinoline is a quinoline derivative with the molecular formula C10H7BrClN. This compound is characterized by the presence of a bromomethyl group at the fourth position and a chlorine atom at the second position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromomethyl-2-chloroquinoline can be synthesized through various synthetic routes. One common method involves the bromination of 2-chloroquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-2-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromomethyl-2-chloroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-chloroquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function .

Comparison with Similar Compounds

Uniqueness: 4-Bromomethyl-2-chloroquinoline is unique due to the presence of both bromomethyl and chlorine substituents on the quinoline ring. This dual substitution pattern enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-(bromomethyl)-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHANOADKGPRUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311856
Record name 4-BROMOMETHYL-2-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137354-54-2
Record name 4-BROMOMETHYL-2-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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